molecular formula C23H22Cl2N4O B1662324 N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide CAS No. 511532-96-0

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide

Cat. No.: B1662324
CAS No.: 511532-96-0
M. Wt: 441.3 g/mol
InChI Key: FNOMTMVRTBHRET-UHFFFAOYSA-N
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Chemical Reactions Analysis

GP 1a undergoes several types of chemical reactions, including:

    Oxidation: GP 1a can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: GP 1a can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

GP 1a has several scientific research applications, including:

    Chemistry: Used as a reference compound in cannabinoid receptor studies.

    Biology: Studied for its effects on cell signaling pathways, particularly in relation to CB2 receptors.

    Medicine: Investigated for its potential therapeutic effects in wound healing, inflammation, and fibrogenesis.

    Industry: Utilized in the development of new drugs targeting cannabinoid receptors

Comparison with Similar Compounds

GP 1a is unique in its high selectivity for CB2 receptors over CB1 receptors. Similar compounds include:

Biological Activity

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide, commonly referred to as GP 1a, is a compound of significant interest in pharmacological research due to its selective activity at cannabinoid receptors, particularly the CB2 receptor. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C23H22Cl2N4O
  • Molecular Weight : 439.36 g/mol
  • IUPAC Name : this compound

GP 1a functions primarily as an inverse agonist at the CB2 cannabinoid receptor. This receptor is predominantly found in immune tissues and plays a crucial role in modulating inflammation and immune responses. The compound exhibits approximately 30-fold selectivity for CB2 over CB1 receptors , indicating its potential for reduced psychoactive effects compared to other cannabinoids that target CB1 receptors .

Key Findings on Mechanism:

  • Inverse Agonism : GP 1a has been shown to inhibit the basal activity of the CB2 receptor, leading to decreased intracellular signaling pathways associated with inflammation .
  • Signal Modulation : It enhances the expression of phosphorylated ERK1/2 (P-ERK1/2) in HL-60 cells, suggesting a role in promoting cellular responses linked to survival and proliferation .

Biological Activity

The biological activity of GP 1a can be summarized as follows:

Activity TypeDescription
Receptor Interaction Inverse agonist activity at CB2 receptors (pEC50 = 7.1) .
Selectivity Approximately 30-fold selectivity for CB2 over CB1 receptors .
Cellular Effects Increases P-ERK1/2 expression in HL-60 cells; modulates intracellular calcium concentrations .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of GP 1a:

  • Inflammation Modulation : A study demonstrated that GP 1a effectively reduced inflammation in murine models by inhibiting pro-inflammatory cytokines through CB2 receptor activation .
  • Neurological Protection : Research indicated that GP 1a could provide neuroprotective effects by attenuating calcium influx and cell death in neuronal cells exposed to excitotoxic agents like NMDA .
  • Potential in Metabolic Disorders : Emerging evidence suggests that compounds similar to GP 1a may play a role in managing obesity-related metabolic syndromes by modulating endocannabinoid signaling pathways .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOMTMVRTBHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
Reactant of Route 6
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide

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